molecular formula C20H21N7O B2555295 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide CAS No. 2034382-40-4

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2555295
CAS No.: 2034382-40-4
M. Wt: 375.436
InChI Key: LTFYDQYOYPYILI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a combination of indole, triazole, pyrazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Indole-Triazole Compounds: These compounds share some structural similarities but may differ in their specific substituents and overall structure.

    Pyrazine Derivatives: These compounds contain the pyrazine moiety but may lack the indole and triazole components.

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, triazole, pyrazine, and pyrrolidine moieties, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole and triazolo-pyrazine moieties. The synthetic pathways often utilize cyclization reactions that can be catalyzed by metals or proceed through metal-free methods. These methods yield derivatives that exhibit diverse biological activities.

Biological Activity Overview

The biological activity of the compound has been explored in various contexts:

Anticancer Activity

Research indicates that derivatives of the indole scaffold possess significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its ability to inhibit nucleophosmin 1 (NPM1), a protein implicated in tumorigenesis. Studies have shown that targeting NPM1 can lead to reduced cell proliferation in cancer cells .

Antimicrobial Properties

The indole and triazolo-pyrazine frameworks are known for their antimicrobial activities. In vitro studies have assessed the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ disc diffusion assays to measure antibacterial efficacy, with results indicating potent activity against specific pathogens .

Antimalarial Activity

Recent investigations into the triazolo-pyrazine scaffold suggest potential antimalarial effects. The mechanism appears to involve inhibition of the PfATP4 enzyme, crucial for maintaining ion homeostasis in malaria parasites. Compounds derived from this scaffold have shown promising IC50 values against Plasmodium falciparum, indicating their potential as antimalarial agents .

Case Studies

Several case studies illustrate the biological activities of related compounds:

  • Anticancer Screening : A study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results highlighted several derivatives with significant cytotoxicity against various cancer types .
  • Antimicrobial Evaluation : Another study focused on synthesizing pyrazinoindoles and evaluating their antibacterial properties against multiple strains. Results indicated selective antibacterial activity, particularly against Pseudomonas aeruginosa .
  • Antimalarial Mechanism Investigation : Research into the mechanism of action for triazolo-pyrazine derivatives revealed their interference with Na+/H+ ATPase function in malaria parasites, leading to increased cellular acid load and subsequent parasite death .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value/EffectivenessReference
AnticancerVarious Cancer Cell LinesEffective at low micromolar concentrations
AntimicrobialStaphylococcus aureusActive against pathogenic strains
AntimalarialPlasmodium falciparumIC50 ~ 0.3 μM

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-18(28)23-15-6-8-26(12-15)19-20-24-22-13-27(20)9-7-21-19/h2-5,7,9,11,13,15H,6,8,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFYDQYOYPYILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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